4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium
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Overview
Description
To-Pro-3(2+) is a cationic C3 cyanine dye having benzothiazolium-2-yl and quinolinium-4-yl substituents. It has a role as a fluorochrome. It is a cyanine dye, a benzothiazolium ion and a quinolinium ion.
Scientific Research Applications
Real-time PCR Reporting
The dye BOXTO, closely related to 4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium, has been studied as a fluorescent dye for real-time PCR reporting. It was found to be effective and showed no inhibitory effects on PCR, comparable to SYBR GREEN I in terms of efficiency and dynamic range (Ahmad, 2007).
Monomer-Dimer Equilibrium Study
A study on the monomer-dimer equilibrium of an asymmetric cyanine dye, structurally related to 4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium, was conducted using UV-Vis spectroscopy. The investigation determined the dimerization constant of the dye, providing insights into its thermodynamics (Ghasemi et al., 2004).
DNA Melting Influence
Research involving the intercalating oxazole yellow DNA dye, structurally similar to 4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium, demonstrated its impact on the melting of DNA duplexes. The study highlighted that the melting temperature of DNA increases with the number of occupied intercalation sites by the dye (Bjorndal & Fygenson, 2002).
Synthesis and Photolysis Study
4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a quinol derivative and a related compound, was studied for its hydrolysis and photolysis. This research is relevant for understanding the behavior of similar compounds in aqueous solutions and their potential applications in anti-tumor agents (Wang et al., 2009).
properties
Product Name |
4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium |
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Molecular Formula |
C26H31N3S+2 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
trimethyl-[3-[4-[(Z,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C26H31N3S/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23/h5-9,11-17,19H,10,18,20H2,1-4H3/q+2 |
InChI Key |
BBSUOMZZTCYACA-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C=C/C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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